molecular formula C14H19NO4 B2811564 4-(Boc-amino)methyl-3-methyl-benzoic acid CAS No. 2248301-61-1

4-(Boc-amino)methyl-3-methyl-benzoic acid

Cat. No.: B2811564
CAS No.: 2248301-61-1
M. Wt: 265.309
InChI Key: YBXVXJHZIJMPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Boc-amino)methyl-3-methyl-benzoic acid is a chemical compound with the molecular formula C14H19NO4. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity .

Scientific Research Applications

4-(Boc-amino)methyl-3-methyl-benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and peptide chemistry.

    Biology: Employed in the synthesis of biologically active molecules and probes.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-amino)methyl-3-methyl-benzoic acid typically involves the protection of the amino group with a Boc group. One common method is to start with 3-methylbenzoic acid, which undergoes a series of reactions including nitration, reduction, and Boc protection. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate (Boc2O) and triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Boc-amino)methyl-3-methyl-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the reactants.

    Deprotection: 3-methylbenzoic acid derivatives with free amino groups.

    Coupling: Peptides and other complex molecules

Mechanism of Action

The mechanism of action of 4-(Boc-amino)methyl-3-methyl-benzoic acid primarily involves its role as a protected amino acid derivative. The Boc group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, including peptide bond formation and other coupling reactions .

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Lacks the Boc protection, making it more reactive but less stable.

    3-(Boc-amino)methyl-benzoic acid: Similar structure but with the amino group at a different position.

    N-Boc-3-aminomethyl-benzoic acid: Another positional isomer with similar properties

Uniqueness

4-(Boc-amino)methyl-3-methyl-benzoic acid is unique due to its specific substitution pattern and the presence of the Boc-protected amino group. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other applications where controlled reactivity is essential .

Properties

IUPAC Name

2,3-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-8-9(2)11(7-6-10(8)12(16)17)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXVXJHZIJMPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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